

An In-depth Technical Guide to Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Cat. No.: B160585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, commonly known by its Colour Index name Fluorescent Brightener 367 or as KCB, is a prominent member of the benzoxazole class of organic compounds. With the CAS Number 5089-22-5, this molecule has carved a significant niche in industrial applications due to its exceptional fluorescent properties. This technical guide delves into the discovery, history, chemical properties, and synthesis of this compound. While its primary application lies in its function as an optical brightening agent, this paper also addresses the available toxicological data and the broader context of the biological activities of benzoxazole derivatives, providing a comprehensive overview for professionals in research and development.

Discovery and History

The development of **Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-** is rooted in the mid-20th century advancements in the field of fluorescent whitening agents (FWAs). These compounds were engineered to counteract the natural yellowish tint of textiles, papers, and plastics, making them appear whiter and brighter. The first use of FWAs in textiles dates back to 1929, with widespread commercial adoption beginning around 1940.

While the specific individual or team who first synthesized **Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-** and the exact year of its discovery are not widely documented in readily available literature, its emergence is part of the broader exploration of heterocyclic aromatic compounds for optical brightening purposes. Patents for derivatives of 1,4-bis-(benzoxazolyl-(2'))-naphthalene were filed in the mid-1960s, indicating that the parent compound was known at or before this time. These patents focused on enhancing the properties of the core molecule for specific applications, particularly for polyesters and polyamides. Today, it is recognized as a high-performance benzoxazole-type fluorescent brightener, valued for its high melting point and excellent heat resistance.[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a structurally rigid and highly conjugated molecule, which is the basis for its photophysical characteristics. It typically appears as a yellow to greenish crystalline powder.[\[2\]](#)[\[3\]](#) It is insoluble in water but shows solubility in various organic solvents such as acetone, carbon tetrachloride, and toluene.[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-**.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	5089-22-5	[4]
Molecular Formula	C ₂₄ H ₁₄ N ₂ O ₂	[4]
Molecular Weight	362.38 g/mol	[4]
Appearance	Yellow to green crystalline powder	[2][3]
Melting Point	210-212 °C	[3]
Boiling Point	521.9 ± 33.0 °C (Predicted)	
Density	1.32 g/cm ³	[2]
Purity	>98.0% (HPLC)	[5]

Table 2: Photophysical Properties

Property	Value	Source(s)
Maximum Absorption Wavelength (λ _{max})	~370 nm	[5]
Maximum Fluorescence Emission Wavelength	~437 nm	
Fluorescence Tone	Brilliant Blue-White Light	[3]

Mechanism of Action as a Fluorescent Brightener

The primary function of **Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-** is to act as a fluorescent whitening agent. This mechanism does not involve bleaching or removing color but rather an optical effect based on fluorescence. The compound absorbs high-energy photons in the invisible ultraviolet (UV) region of the electromagnetic spectrum and re-emits them as lower-energy photons in the blue region of the visible spectrum. This emitted blue light compensates for the yellowish tones inherent in many materials, resulting in a brighter and whiter appearance to the human eye.

Caption: Mechanism of action for a fluorescent brightener.

Experimental Protocols: Synthesis

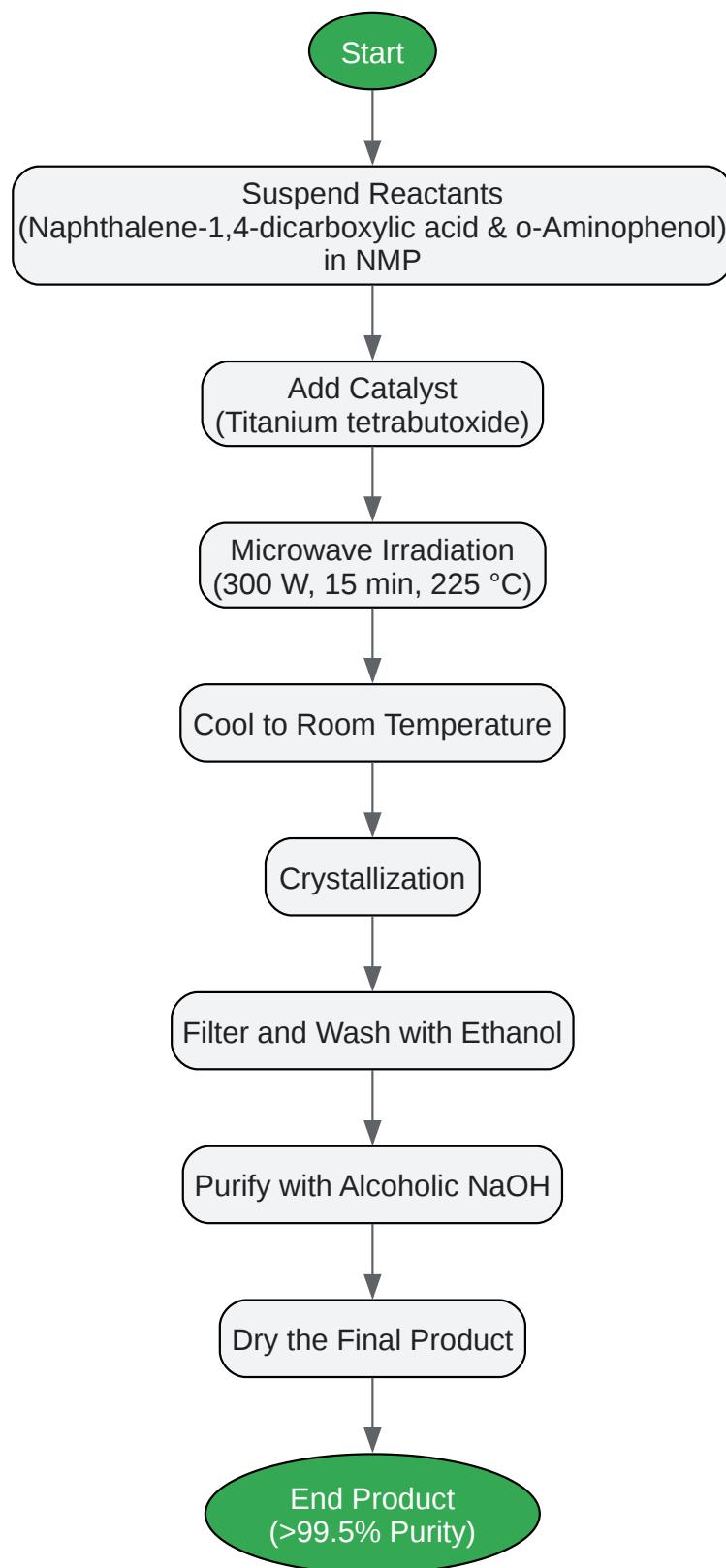
A contemporary and efficient method for the synthesis of **Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-** involves a microwave-assisted condensation reaction.

Synthesis of 1,4-Bis(benzoxazol-2'-yl)naphthalene

This protocol is based on the reaction between naphthalene-1,4-dicarboxylic acid and o-aminophenol.[\[6\]](#)[\[7\]](#)

Materials:

- Naphthalene-1,4-dicarboxylic acid
- o-Aminophenol
- N-methylpyrrolidone (NMP)
- Titanium tetrabutoxide (catalyst)
- Ethanol
- Aqueous sodium hydroxide solution


Equipment:

- Pressure-resistant glass cuvette
- Microwave reactor with stirring and external cooling capabilities
- Filtration apparatus
- Drying oven

Procedure:

- Preparation of Reactant Suspension: In a pressure-resistant glass cuvette equipped with a stirrer, suspend 0.71 g (3.3 mmol) of naphthalene-1,4-dicarboxylic acid and 0.81 g (7.4 mmol) of o-aminophenol in 2.4 g of N-methylpyrrolidone.[6][7]
- Catalyst Addition: To the suspension, add 169 μ L of titanium tetrabutoxide.[6][7]
- Microwave Irradiation: Seal the cuvette and place it in the microwave reactor. Irradiate the mixture with 300 W of microwave power for 15 minutes with continuous stirring and external cooling. The temperature should reach approximately 225 °C, and the pressure will rise to nearly 20 bar.[6][7]
- Crystallization and Isolation: After irradiation, cool the reaction mixture to room temperature over a period of 10 minutes. The product, 1,4-bis(benzoxazol-2'-yl)naphthalene, will crystallize out as yellowish needles.[6][7]
- Purification:
 - Filter the crystals from the reaction mixture.
 - Wash the collected crystals with ethanol.
 - To remove any residual acid, stir the crystals with an alcoholic sodium hydroxide solution.
 - Filter the purified crystals and dry them in an oven.[6][7]
- Second Crop (Optional): The mother liquor can be dried to remove the water of reaction and subjected to another 15-minute cycle of microwave irradiation to yield an additional crop of the product.[6][7]

Expected Outcome: This procedure can yield the final product with a purity of over 99.5%. [6][7] The initial conversion based on naphthalene-1,4-dicarboxylic acid is approximately 83%. [6][7]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Biological Activity and Toxicological Profile

For professionals in drug development, understanding the biological activity of a compound is paramount. The benzoxazole nucleus is a well-known scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

However, for **Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-** specifically, there is a notable lack of research into its potential therapeutic applications. Its primary identity in scientific literature is as a fluorescent brightener.

A screening assessment conducted by the Government of Canada concluded that Fluorescent Brightener 367 is not harmful to human health at the levels of exposure considered in the assessment.^[8] The assessment noted that there were no health effects data available for the compound itself. Therefore, a read-across approach was used, relying on data from a structurally similar chemical, Fluorescent Brightener 184.^[8] Laboratory studies on this analogue did not identify any critical effects on human health.^[8]

The assessment also identified a high ecological hazard potential based on its potential to bioaccumulate in aquatic organisms.^[8] However, it was also classified as having a low ecological exposure potential, leading to the conclusion that it is unlikely to be causing ecological harm.^[8]

It is important to note that while one source categorizes the compound as a biocide, this appears to be a broad classification, and the overwhelming body of evidence points to its use as an inert optical brightener in consumer and industrial products.^[9]

Given the lack of specific data on therapeutic mechanisms, no signaling pathway diagram can be provided for this compound in a drug development context.

Conclusion

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a well-established compound with a clear and significant role in the chemical industry as a fluorescent whitening agent. Its synthesis is well-understood, and its photophysical properties are ideally suited for its primary application. For researchers and scientists, its value lies in its robust performance and stability. For drug development professionals, while the core benzoxazole structure is of great interest, this

specific derivative has not been a subject of significant investigation for therapeutic purposes. The available toxicological data suggests a low risk to human health at current exposure levels. Future research could explore the potential for this and similar structures in materials science or as fluorescent probes, though its journey as a therapeutic agent has yet to begin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US3709896A - 1,4-bis-(benzoxazolyl-(2'))-naphthalene derivatives - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Fluorescent Brightener 367 [chemball.com]
- 4. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. Fluorescent brightener 367 - information sheet - Canada.ca [canada.ca]
- 9. 1,4-Bis(benzoxazolyl-2-yl)naphthalene | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160585#discovery-and-history-of-benzoxazole-2-2-1-4-naphthalenediyl-bis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com